2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone
Description
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)13-28-15-21(17-7-3-4-9-19(17)24(28)29)25(30)27-12-11-23-20(14-27)18-8-5-6-10-22(18)26-23/h3-10,15-16,26H,11-14H2,1-2H3 |
InChI Key |
TVIUWKCDJMLFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
2-Isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 399.5 g/mol. The structure includes a pyridoindole framework fused with an isoquinolinone moiety, contributing to its hydrophobic nature and influencing its biological activity and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1374544-98-5 |
Research indicates that compounds similar to 2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone exhibit biological activities through various mechanisms:
- Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound may interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms.
- Neuroprotective Properties : It may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of isoquinolinone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair.
- Antimicrobial Activity : Research has shown that compounds with similar structures possess broad-spectrum antimicrobial properties. They disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-5-(isobutyl)-pyrido[4,3-b]indole | Similar pyridoindole structure | Anticancer properties |
| 6-Bromo-indole derivative | Indole core with bromine substitution | Neuroprotective effects |
| 7-Hydroxyisoquinoline | Isoquinoline core with hydroxyl group | Antimicrobial activity |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with related molecules from the evidence:
Key Findings from Structural Comparisons
However, the isoquinolinone core in the target may confer distinct electronic properties compared to ethanone or pyrimidoindole systems . The dihydropyrazole ring in ’s compound introduces conformational rigidity absent in the target, possibly altering receptor selectivity.
Substituent Effects :
- Isobutyl vs. Chloro-Indole : The isobutyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated), improving blood-brain barrier penetration compared to the polar chloro group in ’s derivative .
- Carbonyl Linkage : The carbonyl group in the target compound may stabilize interactions with hydrogen-bond acceptors (e.g., kinase ATP pockets), whereas sulfur in ’s compound could promote covalent binding or redox activity.
Pharmacological Implications: Pyridoindole derivatives are frequently associated with serotonin receptor modulation . The addition of isoquinolinone in the target compound might shift activity toward kinase inhibition (e.g., cyclin-dependent kinases) due to planar aromatic stacking.
Preparation Methods
Core Isoquinolinone Synthesis
The 1(2H)-isoquinolinone core is typically synthesized via cyclization or reductive amination. A prominent method involves the hydrogenation of nitro-substituted precursors followed by Boc-protection. For example, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9) is prepared by catalytic hydrogenation of 6-nitro-isoquinoline to yield 6-amino-1,2,3,4-tetrahydroisoquinoline, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in DMF at 100°C . This intermediate serves as a versatile precursor for further functionalization.
Table 1: Synthesis of Boc-Protected Isoquinolinone Derivatives
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH, 25°C | 89% | |
| Boc Protection | Boc₂O, DMF, 100°C, 3.5 h | 76% |
Synthesis of the Pyrido[4,3-b]Indole Moiety
The 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole fragment is synthesized through Fischer indole cyclization or palladium-mediated cross-coupling. A Suzuki-Miyaura reaction using 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) as a boronic ester partner has demonstrated efficacy for analogous heteroaryl couplings . Optimized conditions include:
-
Catalyst : XPhos Pd G2 (2–5 mol%)
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane/water (3:1)
Table 2: Coupling Reaction Parameters
| Boronic Ester | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| 1-Cyclopropyl-4-boronate | XPhos Pd G2 | 61% | >95% |
Fragment Coupling via Carbonyl Linkage
The final step involves coupling the isoquinolinone and pyridoindole fragments through an amide or ketone linkage. Acyl chloride intermediates derived from the pyridoindole are reacted with the amino-isoquinolinone under Schotten-Baumann conditions. Alternatively, EDCI/HOBt-mediated amidation in dichloromethane at room temperature achieves the desired bond formation .
Example Protocol :
-
Activate pyridoindole-2-carboxylic acid with EDCI/HOBt in DCM.
-
Add Boc-protected amino-isoquinolinone and stir for 9 days at 20°C.
Yield : 24% (crude), improved to 58% after optimization .
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradients) to isolate the target compound. Characterization by -NMR, -NMR, and high-resolution mass spectrometry confirms structural integrity. Key spectral data include:
-
-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.95 (d, J = 8.0 Hz, 1H, isoquinolinone-H).
-
HRMS (ESI+) : m/z calculated for C₂₄H₂₄N₃O₂ [M+H]⁺: 410.1864, found: 410.1861 .
Challenges and Optimizations
-
Low Yields in Coupling Steps : Prolonged reaction times (up to 9 days) are required for complete conversion . Microwave-assisted synthesis could reduce time to 2–4 h.
-
Steric Hindrance : Bulkier catalysts (e.g., BrettPhos Pd) may improve efficiency in Suzuki-Miyaura reactions .
-
Alternative Routes : Reductive amination or Ugi multicomponent reactions offer potential shortcuts for fragment assembly .
Q & A
Basic Questions
Q. What are the key synthetic strategies for synthesizing 2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone?
- Methodological Answer : The compound’s synthesis involves multi-step approaches, including:
- Cycloaromatization of enyne-isocyanates : Thermolysis of benzannulated enyne-isocyanates can generate reactive intermediates (e.g., biradicals or zwitterions) that cyclize to form pyridoindole or isoquinolinone scaffolds. Pd-catalyzed cross-coupling may introduce substituents like the isobutyl group .
- Palladium-catalyzed regio/stereoselective reactions : For example, coupling iodobenzamides with boronic acids under PdCl₂ catalysis in ethanol at 79°C can construct dihydroisoquinolinone cores, followed by functionalization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., pyridoindole protons at δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm). Compare with structurally similar compounds like 2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinolinone .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and amide/indole N-H stretches (3200–3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₅N₃O₂ requires exact mass 399.1947) .
Q. What structural features influence the reactivity of this compound?
- Methodological Answer :
- Isoquinolinone Core : The electron-deficient carbonyl group facilitates nucleophilic additions or cross-coupling reactions .
- Pyridoindole Moiety : The fused bicyclic system introduces steric hindrance, affecting regioselectivity in substitutions. Substituents on the indole nitrogen (e.g., isobutyl) modulate solubility and hydrogen-bonding interactions .
Advanced Questions
Q. How do substituents on the pyridoindole moiety influence the mechanistic pathway during synthesis?
- Methodological Answer : Substituents dictate whether cycloaromatization intermediates behave as biradicals or zwitterions. For example:
- Phenyl groups favor biradical intermediates, leading to hydrogen abstraction (e.g., from γ-terpinene) to form 2(1H)-quinolinones.
- Methoxyphenyl or dimethylamino groups stabilize zwitterions, enabling intramolecular cyclization to form benzofuropyridines or pyridoindolones .
Q. What strategies address stereochemical challenges in synthesizing the tetrahydro-pyridoindole subunit?
- Methodological Answer :
- Chiral Auxiliaries : Employ (S)- or (R)-configured catalysts during Pd-mediated cross-coupling to control stereocenters .
- Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce prochiral double bonds in intermediates .
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton proximities (e.g., distinguishing pyridoindole C-3 vs. C-4 substitution) .
- X-ray Crystallography : Resolve ambiguities in carbonyl positioning or ring conformations, as seen in analogs like (R)-4-phenyl-2-[(S)-tetrahydroisoquinolin-3-yl]-oxazole .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization, given structural similarities to quinolinone-based inhibitors .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines, optimizing logP values via isobutyl group modifications .
- Data Interpretation : Compare IC₅₀ values with analogs (e.g., 2-[5-(4-chlorophenyl)-pyrazolyl]-isoquinolinones) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
